(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound known for its unique chemical structure and properties This compound features a tert-butylphenyl group attached to a pyrimidine ring, which is further substituted with methyl and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butylphenyl group through electrophilic aromatic substitution. The final step involves sulfonation to introduce the sulfonate group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of (4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Contains a phosphate group in place of the sulfonate group.
Uniqueness
(4-Tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of the sulfonate group enhances its solubility in water and its ability to form strong ionic interactions, making it particularly useful in biological and industrial applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2,3)11-6-8-12(9-7-11)23-24(21,22)13-10-17(4)15(20)18(5)14(13)19/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQDGGPODICPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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